molecular formula C21H33NO8 B13956969 Methyl 3-[2-[2-[2-[2-amino-3-[(2-methylpropan-2-yl)oxy]-3-oxopropoxy]ethoxy]ethoxy]ethoxy]benzoate

Methyl 3-[2-[2-[2-[2-amino-3-[(2-methylpropan-2-yl)oxy]-3-oxopropoxy]ethoxy]ethoxy]ethoxy]benzoate

Cat. No.: B13956969
M. Wt: 427.5 g/mol
InChI Key: MGGWVJJFQWBPHE-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(11-Boc-amino-3,6,9-trioxaundecanoxy)benzoic Acid Methyl Ester involves multiple stepsCommon reagents used in these reactions include chloroform, dimethylformamide, dimethyl sulfoxide, and ethanol . The reactions are usually carried out under controlled temperatures and inert atmospheres to ensure high yields and purity.

Industrial Production Methods

While specific industrial production methods are not widely documented, the compound is generally produced in specialized laboratories equipped with advanced chemical synthesis capabilities. The production process involves stringent quality control measures to ensure the compound’s suitability for research applications .

Chemical Reactions Analysis

Types of Reactions

3-(11-Boc-amino-3,6,9-trioxaundecanoxy)benzoic Acid Methyl Ester can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen atoms or introduce hydrogen atoms.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions to replace specific atoms or groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles . The reactions are typically carried out under controlled conditions, such as specific temperatures and pH levels, to achieve the desired products.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield carboxylic acids or ketones, while reduction reactions may produce alcohols or amines .

Mechanism of Action

The mechanism of action of 3-(11-Boc-amino-3,6,9-trioxaundecanoxy)benzoic Acid Methyl Ester involves its interaction with specific molecular targets, such as proteins and enzymes. The compound’s functional groups allow it to form covalent or non-covalent bonds with these targets, thereby modulating their activity . The pathways involved in these interactions are complex and depend on the specific biological context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • 3-(Methoxycarbonyl)phenoxy-5,8,11-trioxa-2-azatridecanoic Acid 1,1-Dimethylethyl Ester
  • 3-Amino-benzoic Acid Methyl Ester

Uniqueness

Compared to similar compounds, 3-(11-Boc-amino-3,6,9-trioxaundecanoxy)benzoic Acid Methyl Ester stands out due to its unique combination of functional groups and its ability to interact with a wide range of biomolecules . This makes it particularly valuable for specialized research applications in proteomics and biochemistry.

Properties

Molecular Formula

C21H33NO8

Molecular Weight

427.5 g/mol

IUPAC Name

methyl 3-[2-[2-[2-[2-amino-3-[(2-methylpropan-2-yl)oxy]-3-oxopropoxy]ethoxy]ethoxy]ethoxy]benzoate

InChI

InChI=1S/C21H33NO8/c1-21(2,3)30-20(24)18(22)15-28-11-10-26-8-9-27-12-13-29-17-7-5-6-16(14-17)19(23)25-4/h5-7,14,18H,8-13,15,22H2,1-4H3

InChI Key

MGGWVJJFQWBPHE-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)C(COCCOCCOCCOC1=CC=CC(=C1)C(=O)OC)N

Origin of Product

United States

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